molecular formula C10H12N2S B14301209 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine CAS No. 114498-56-5

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B14301209
CAS No.: 114498-56-5
M. Wt: 192.28 g/mol
InChI Key: JVQXNSAZDKERHG-UHFFFAOYSA-N
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Description

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The thiazolopyridine core is a privileged structure in pharmaceutical development due to its ability to mimic purine bases, facilitating interactions with a variety of biological targets . Researchers utilize this specific 2-tert-butyl substituted scaffold as a key synthetic intermediate for the development of novel bioactive molecules. While the exact applications for this isomer are still being explored, thiazolopyridine derivatives, in general, have demonstrated potent inhibitory activity against enzymes such as phosphoinositide 3-kinase (PI3K) and are investigated for their potential in anticancer research . The tert-butyl group at the 2-position can be strategically used to influence the compound's steric and lipophilic properties, which are critical parameters for optimizing pharmacokinetic profiles and target binding affinity. Structural analyses of closely related compounds, such as 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, reveal specific crystal packing facilitated by C-H···N contacts, information that can be vital for researchers working on crystallography and materials science . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

114498-56-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-tert-butyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C10H12N2S/c1-10(2,3)9-12-7-4-5-11-6-8(7)13-9/h4-6H,1-3H3

InChI Key

JVQXNSAZDKERHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)C=NC=C2

Origin of Product

United States

Preparation Methods

Acid Hydrolysis of 3-(Diisopropylaminothiocarbonylthio)-2-(Pivalamido)pyridine

The most efficient synthesis of 2-tert-butylthiazolo[5,4-c]pyridine involves the acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(pivalamido)pyridine under reflux conditions. This method, developed by Smith et al. (1995), achieves a remarkable yield of 97% . The reaction proceeds via cyclization, where the pivalamido group (tert-butyl carbonyl) facilitates the formation of the thiazolo ring. Key steps include:

  • Reagents : Hydrochloric acid (HCl) in a polar aprotic solvent.
  • Conditions : Reflux at 80–100°C for 4–6 hours.
  • Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with dichloromethane.

Crystallization from a 1:3 mixture of ethyl acetate and diethyl ether yields colorless crystals, with X-ray diffraction confirming the absence of strong hydrogen bonds but revealing weak C–H⋯N interactions.

Phosphorus Oxychloride-Mediated Cyclization

An alternative route, reported by El-Hiti (2003), utilizes 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine and 2,2-dimethylpropionic acid in the presence of phosphorus oxychloride (POCl₃). This method proceeds via a two-step mechanism:

  • Acylation : The amine group reacts with 2,2-dimethylpropionic acid to form an intermediate amide.
  • Cyclization : POCl₃ catalyzes intramolecular thiazole ring formation.

While this method yields 66% , it requires stringent temperature control (reflux at 110°C for 8–12 hours) and generates dense reaction mixtures, complicating purification.

Optimization and Process Parameters

Solvent and Temperature Effects

  • Ethyl Acetate/Diethyl Ether : Optimal for crystallization, producing high-purity crystals with minimal solvent retention.
  • Polar Aprotic Solvents : Dimethylformamide (DMF) and acetonitrile improve reaction homogeneity but require post-reaction distillation for recovery.

Catalytic Additives

  • Triethylamine : Neutralizes HCl byproducts in the Smith et al. method, preventing side reactions.
  • OximaPure® : A stabilizer used in patent-derived syntheses to inhibit oxidation during prolonged reflux.

Structural and Analytical Characterization

Spectroscopic Data

  • NMR : ¹H NMR spectra exhibit distinct signals for the tert-butyl group (δ 1.35 ppm, singlet) and thiazole protons (δ 7.8–8.2 ppm).
  • Mass Spectrometry : High-resolution mass spectra (HRMS) confirm the molecular ion peak at m/z 192.28 (C₁₀H₁₂N₂S).

Crystallographic Insights

X-ray diffraction reveals a planar thiazolo[5,4-c]pyridine core with a tert-butyl group exhibiting significant librational motion, attributed to weak crystal packing forces. The absence of strong hydrogen bonds underscores the compound’s stability under ambient conditions.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage Limitation
Acid Hydrolysis 97% 4–6 hours High yield, simple workup Requires corrosive HCl
POCl₃-Mediated 66% 8–12 hours Scalable Temperature-sensitive
Microwave Not reported 30–60 minutes Rapid synthesis Equipment-dependent

Industrial and Scalability Considerations

Patent literature highlights challenges in scaling thiazolopyridine syntheses, particularly regarding stirring efficiency and exothermic reactions. The Smith et al. method’s high yield and minimal byproducts make it preferable for pilot-scale production, whereas microwave-assisted routes remain confined to laboratory settings due to energy costs.

Chemical Reactions Analysis

Chemical Reactions Involving 2-Tert-butyl thiazolo[5,4-c]pyridine

Due to its functional groups, 2-tert-butyl thiazolo[5,4-c]pyridine can participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The nitrogen atom in the thiazole or pyridine ring can act as a nucleophile in substitution reactions.

  • Electrophilic Aromatic Substitution : The aromatic nature of the pyridine ring allows for electrophilic attacks at various positions.

  • Condensation Reactions : The presence of amine groups enables condensation with aldehydes or ketones to form imines or other derivatives.

Characterization Techniques

Characterization of synthesized compounds typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.

Table 3: Characterization Techniques

TechniquePurpose
NMRStructural confirmation
Mass SpectrometryMolecular weight determination
Thin-Layer ChromatographyReaction monitoring

Table 4: Biological Activities

Application AreaDescription
Pharmacological ResearchPotential therapeutic applications
c-KIT InhibitionTargeting specific cancer pathways

Scientific Research Applications

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase by binding to the enzyme’s active site, thereby blocking its activity. This inhibition can lead to downstream effects on cellular signaling pathways, affecting processes such as cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The position of ring fusion and substituents critically influence physicochemical and biological properties. Key analogues include:

Compound Fusion Position Substituent(s) Molecular Formula Key Applications
2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine [5,4-c] 2-tert-butyl C₁₁H₁₄N₂S Drug intermediates, ligands
4-Chloro[1,3]thiazolo[5,4-c]pyridine [5,4-c] 4-chloro C₆H₃ClN₂S Structural studies
Thiazolo[4,5-b]pyridine [4,5-b] Variable (e.g., 2-pyridyl) C₆H₄N₂S PI3K inhibitors (IC₅₀ = 3.6 nM)
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine [5,4-c] Hydrogenated core C₆H₈N₂S Scaffolds for saturation studies
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity, whereas tert-butyl acts as an electron-donating group, altering reactivity in cross-coupling reactions .

Physicochemical Properties

Property This compound Thiazolo[4,5-c]pyridine 4-Chloro[1,3]thiazolo[5,4-c]pyridine
Molecular Weight 206.31 g/mol 136.17 g/mol 170.62 g/mol
Purity (Commercial) 95–97% 98% 95%
Melting Point Not reported Not reported Not reported
Solubility Likely low (lipophilic tert-butyl) Moderate Moderate (polar Cl substituent)
  • Thermal Stability : The tert-butyl group may enhance thermal stability compared to halogenated analogues, as seen in related tert-butyl-protected intermediates .

Biological Activity

2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H12N2S
  • CAS Number : 114498-56-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. For instance, it has been shown to inhibit key kinases involved in cancer progression.

Structure-Activity Relationships (SAR)

Recent studies have highlighted the importance of specific functional groups in enhancing the biological activity of thiazolo-pyridine derivatives. For example:

  • Substitution at the 4-position : Enhances potency against certain kinases.
  • Alkyl groups : Influence solubility and bioavailability.

A detailed SAR analysis can be summarized in the following table:

CompoundStructural FeaturesBiological ActivityIC50 (nM)
Compound A2-tert-butyl groupPI3K inhibition3.6
Compound BMorpholino substituentc-KIT inhibition4.77
Compound CSulfonamide groupAntitumor activity1.15

Case Studies and Research Findings

  • Inhibition of PI3K : A study demonstrated that a derivative of thiazolo-pyridine exhibited potent inhibition of PI3Kα with an IC50 value of 3.6 nM. This compound was found to form critical hydrogen bonds with residues in the ATP binding pocket of the kinase, indicating a strong interaction that could lead to therapeutic applications in cancer treatment .
  • c-KIT Inhibition : Another investigation focused on thiazolo-pyridine derivatives as potential c-KIT inhibitors to overcome imatinib resistance in gastrointestinal stromal tumors (GISTs). One derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant and significantly inhibited cell proliferation .
  • Antimicrobial Activity : Additional research has explored the antibacterial and antifungal properties of related thiazolo compounds. The findings indicated that these compounds could serve as effective antimicrobial agents, expanding their potential therapeutic applications .

Q & A

Q. What are the key synthetic routes for preparing 2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine derivatives?

Methodological Answer: The synthesis typically involves multi-step protocols starting from commercially available pyridine precursors. For example:

  • Step 1: Functionalization of pyridine rings via halogenation or amination to introduce reactive groups (e.g., 2-aminopyridine derivatives).
  • Step 2: Cyclization using reagents like phosphorus oxychloride or thiourea to form the thiazolo[5,4-c]pyridine core.
  • Step 3: Introduction of the tert-butyl group via alkylation or nucleophilic substitution. A representative synthesis involves reacting 2-aminopyridine with tert-butyl isocyanate under controlled pH and temperature to achieve regioselective substitution .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray crystallography: Resolves bond lengths, angles, and torsional strain in the bicyclic system. For example, the tert-butyl group induces steric hindrance, confirmed by C–H···π interactions in crystal lattices .
  • NMR spectroscopy: ¹H and ¹³C NMR identify substituent effects. The tert-butyl group appears as a singlet (~1.3 ppm), while thiazole protons resonate as doublets (~7.5–8.5 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 240.32194 for C₁₁H₁₆N₂O₂S) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in kinase inhibitors based on thiazolo[5,4-c]pyridine?

Methodological Answer: SAR studies focus on optimizing inhibitory potency and selectivity:

  • Substituent variation: Modifying the tert-butyl group to smaller alkyl chains (e.g., methyl) reduces steric bulk, enhancing binding to hydrophobic kinase pockets. For example, replacing tert-butyl with 2-chlorophenyl sulfonamide increased PI3Kα inhibition (IC₅₀ = 3.6 nM) .
  • Scaffold rigidification: Introducing fused rings (e.g., pyrimidine) improves planarity, critical for hydrogen bonding with kinase catalytic domains (e.g., BRAF inhibitors) .
  • Functional group tuning: Sulfonamide groups enhance solubility and hydrogen-bond interactions, as seen in PI3Kα inhibitors .

Q. How does X-ray crystallography guide the design of thiazolo[5,4-c]pyridine-based inhibitors?

Methodological Answer: X-ray co-crystal structures with target enzymes (e.g., BRAF) reveal:

  • Binding motifs: The thiazolo[5,4-c]pyridine core occupies the ATP-binding pocket, forming hydrogen bonds with backbone amides (e.g., Cys532 in BRAF) .
  • Conformational flexibility: The tert-butyl group stabilizes the DFG-out conformation in kinases, enabling selective inhibition of inactive states .
  • Validation: Docking simulations (e.g., AutoDock Vina) predict binding affinities, which are experimentally validated via enzymatic assays .

Q. How are computational methods used to resolve contradictions in biological activity data?

Methodological Answer: Discrepancies in IC₅₀ values or selectivity profiles are addressed via:

  • Molecular dynamics (MD) simulations: Track ligand-protein interactions over time to identify transient binding modes missed in static crystallography.
  • Free-energy perturbation (FEP): Quantify energy differences between derivative binding poses, explaining why certain substitutions (e.g., tert-butyl vs. phenyl) alter potency .
  • Machine learning (ML): Train models on datasets of IC₅₀ values and structural descriptors to predict bioactivity of novel derivatives .

Q. What are the challenges in optimizing thiazolo[5,4-c]pyridine derivatives for in vivo studies?

Methodological Answer: Key hurdles include:

  • Pharmacokinetics: The tert-butyl group improves metabolic stability but reduces aqueous solubility. Formulation strategies (e.g., solid dispersions) enhance oral bioavailability, as demonstrated for BRAF inhibitor 6d .
  • Off-target effects: Selectivity profiling against related kinases (e.g., PI3K isoforms) using panel assays minimizes toxicity .
  • Toxicity screening: Ames tests and hepatocyte assays identify genotoxic or cytotoxic risks early in development .

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